2-[({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol
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Overview
Description
2-[({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including oxadiazole, pyrimidine, and phenyl rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the introduction of the benzyloxyphenyl group. The final steps involve the formation of the pyrimidine ring and the attachment of the sulfanyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol
- 2-[({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethylpyrimidin-4-ol
Uniqueness
Compared to similar compounds, 2-[({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-phenyl-2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S/c31-23-15-21(19-11-5-2-6-12-19)27-26(28-23)34-17-24-29-25(30-33-24)20-13-7-8-14-22(20)32-16-18-9-3-1-4-10-18/h1-15H,16-17H2,(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPFVJHMFQKWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)CSC4=NC(=CC(=O)N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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